([4-(3-Chlorophenyl)-1,3-thiazol-2-yl]methyl)amine dihydrochloride
Overview
Description
The compound ([4-(3-Chlorophenyl)-1,3-thiazol-2-yl]methyl)amine dihydrochloride
is a derivative of thiazole, a heterocyclic organic compound . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles . The compound is related to the 1,3,4-thiadiazole moiety, which is known to exhibit a wide range of biological activities such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Molecular Structure Analysis
The molecular structure of([4-(3-Chlorophenyl)-1,3-thiazol-2-yl]methyl)amine dihydrochloride
can be inferred from its name and the general structure of thiazoles . Thiazoles have a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The compound also contains a chlorophenyl group and a methylamine group attached to the thiazole ring .
Scientific Research Applications
-
Antioxidant, Analgesic, Anti-inflammatory, Antimicrobial, Antifungal, Antiviral, Diuretic, Anticonvulsant, Neuroprotective, and Antitumor or Cytotoxic Drug Molecules
- Thiazole derivatives have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
- The methods of application or experimental procedures vary depending on the specific application. For example, in the case of antitumor activity, a series of [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides were synthesized and their cytotoxicity activity was reported on three human tumor cell lines .
- The results or outcomes obtained also vary. For instance, one compound demonstrated a potent effect on prostate cancer .
-
Anti-HIV Activity
-
Antihypertensive Activity
-
Anti-inflammatory Activity
-
Antischizophrenia Activity
-
Antibacterial Activity
-
Hypnotics Activity
-
Antiallergic Activity
-
Analgesic Activity
properties
IUPAC Name |
[4-(3-chlorophenyl)-1,3-thiazol-2-yl]methanamine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2S.2ClH/c11-8-3-1-2-7(4-8)9-6-14-10(5-12)13-9;;/h1-4,6H,5,12H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUINFGSHYHFVQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CSC(=N2)CN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl3N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
([4-(3-Chlorophenyl)-1,3-thiazol-2-yl]methyl)amine dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.